2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
The compound “2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also includes a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine .
Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
Compounds with similar structural features have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety showed promising results as antimicrobial agents and demonstrated significant anti-proliferative effects against cancer cell lines such as HCT-116, highlighting their potential in the development of new therapeutic agents (Mansour et al., 2020).
Anticancer Evaluation
Another study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazole derivatives exhibited in vitro anticancer activity, indicating their utility in cancer research and potential application in creating new cancer treatment options (Salahuddin et al., 2014).
Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated not only for their anticancer properties but also for their activity as anti-5-lipoxygenase agents, suggesting a role in the development of treatments for conditions mediated by 5-lipoxygenase, such as asthma or allergies (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
Research on pyrazolopyrimidinyl keto-esters and their cyclization reactions revealed compounds that could enhance enzymatic activity, specifically increasing the reactivity of cellobiase, an enzyme important in the breakdown of cellulose (Abd, Gawaad Awas, 2008).
Properties
IUPAC Name |
2-methyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-18-7-2-4-11-21(18)25(32)27-13-14-31-24-23(15-29-31)26(33)30(17-28-24)16-20-10-6-9-19-8-3-5-12-22(19)20/h2-12,15,17H,13-14,16H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDRNUKTERUZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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